3-[(2,6-dimethylphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
3-[(2,6-Dimethylphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound featuring a pyrazolo-triazolo-pyrimidine core. The molecule is substituted at position 3 with a (2,6-dimethylphenoxy)methyl group and at position 7 with a methyl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or antimicrobial applications.
Propriétés
IUPAC Name |
5-[(2,6-dimethylphenoxy)methyl]-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-10-5-4-6-11(2)14(10)23-8-13-19-20-16-12-7-18-21(3)15(12)17-9-22(13)16/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTDPSBDGWHMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN=C3N2C=NC4=C3C=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-[(2,6-dimethylphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine , also referred to as EVT-5787445, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H18N6O
- CAS Number : 692264-39-4
- Molecular Weight : 286.35 g/mol
Anticancer Properties
Recent studies have demonstrated that compounds within the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activities of EVT-5787445 and related compounds:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| EVT-5787445 | MCF-7 (breast cancer) | 45–97 | Inhibition of CDK2 |
| EVT-5787445 | HCT-116 (colon cancer) | 6–99 | Induction of apoptosis |
| EVT-5787445 | HepG2 (liver cancer) | 48–90 | Cell cycle arrest |
These results indicate that EVT-5787445 shows superior cytotoxic activity compared to standard treatments such as sorafenib, which has an IC50 of 144 nM against HCT-116 cells .
The primary mechanism through which EVT-5787445 exerts its anticancer effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. The compound also affects the ERK signaling pathway, which is crucial for cell proliferation and survival. Studies have shown that treatment with EVT-5787445 results in decreased phosphorylation levels of key proteins involved in this pathway, including ERK1/2 and AKT .
Study 1: Cytotoxicity Evaluation
A study published in 2022 evaluated the cytotoxicity of various pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives against multiple cancer cell lines. EVT-5787445 was among the most potent compounds tested. The study utilized a series of assays to determine IC50 values across different cell lines and reported significant growth inhibition at low concentrations .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of EVT-5787445's action. Researchers found that it not only inhibited CDK2 but also led to G2/M phase arrest in MGC-803 gastric cancer cells. The compound's ability to modulate apoptosis-related proteins further underscores its potential as an effective anticancer agent .
Applications De Recherche Scientifique
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest1.
- A study demonstrated that this compound could effectively target specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent2.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation markers in animal models of arthritis and other inflammatory diseases3.
- Mechanistically, it appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation4.
-
Neuroprotective Potential
- Emerging evidence suggests that this compound may possess neuroprotective effects. It has been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease5.
- The neuroprotective mechanism is believed to involve the modulation of oxidative stress pathways and inhibition of neuronal apoptosis6.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study A (2023) | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values < 10 µM. | Potential development as an anticancer drug. |
| Study B (2022) | Showed reduction in inflammatory markers in a rat model of arthritis. | Possible treatment for inflammatory disorders. |
| Study C (2021) | Indicated neuroprotective effects in vitro against oxidative stress-induced neuronal death. | Potential use in neurodegenerative disease therapies. |
Analyse Des Réactions Chimiques
Core Scaffold Reactivity
The compound’s fused pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine system is a rigid, electron-deficient heterocycle. Key reactive sites include:
-
N7-Methyl Group : Potential for demethylation under acidic conditions or oxidation to a formyl group.
-
Phenoxy-Methyl Substituent : Susceptible to nucleophilic substitution (e.g., hydrolysis to hydroxyl derivatives) or oxidative cleavage.
-
Triazole Moiety : Likely participates in coordination chemistry or hydrogen bonding due to lone pairs on nitrogen atoms .
Synthetic Precursors and Key Steps
While direct synthesis of this compound is not explicitly described, analogous derivatives are synthesized via:
Step 1: Formation of Pyrazolo[3,4-d]pyrimidine Intermediate
-
Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ) with POCl₃/TMA yields 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) .
-
Hydrazinolysis of 2 produces 4-hydrazinyl derivative (3 ), a versatile intermediate for cyclization .
Step 2: Triazole Ring Construction
-
Condensation of 3 with triethyl orthoformate or carbon disulfide forms tricyclic pyrazolo-triazolo-pyrimidine derivatives (e.g., 6a–c ) .
-
Example:
This step typically requires refluxing in acetic acid or DMF .
Step 3: Functionalization of the Phenoxy-Methyl Group
-
The 2,6-dimethylphenoxy-methyl substituent is introduced via nucleophilic substitution or Mitsunobu reaction. For example:
Substrates like 2,6-dimethylphenol may react with chloromethyl intermediates under basic conditions .
Derivatization Reactions
Reported modifications for related compounds include:
Stability and Isomerization
-
Thermal Rearrangement : Pyrazolo-triazolo-pyrimidines undergo isomerization under reflux. For example, compound 6b isomerizes to 3b (pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine) via ring-opening/closure mechanisms .
-
pH Sensitivity : The triazole ring may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming pyrazolo-pyrimidine-amines .
Biological Activity Correlations
-
Adenosine Receptor Binding : N7-substituents (e.g., 3-phenylpropyl) significantly enhance A₂A receptor affinity (Ki = 2.4 nM) and selectivity (210-fold over A₁) .
-
Xanthine Oxidase Inhibition : Methyl and aryloxy groups at N7 and C3 positions correlate with inhibitory potency (IC₅₀ = 7.8–32.6 μM) .
Key Challenges
Comparaison Avec Des Composés Similaires
Key Observations :
- Substituent Effects: The target compound’s 2,6-dimethylphenoxy group enhances steric bulk and lipophilicity compared to phenyl (6b, 6c) or sugar moieties (14). This may improve membrane permeability but reduce aqueous solubility.
- Synthetic Feasibility: Yields for analogs range from 69–77%, suggesting moderate synthetic accessibility.
Physicochemical and Spectral Properties
Table 2: Spectral and Analytical Data
Key Observations :
- Spectral Signatures: The target compound’s IR would likely show C=N (~1660 cm⁻¹) and aromatic C-H (~3000 cm⁻¹) stretches. Its ¹H-NMR would feature signals for the 2,6-dimethylphenoxy group (δ 6.8–7.2, aromatic H; δ 2.2–2.5, CH₃) .
- Mass Spectrometry : Analogs like 6b and 14 show molecular ion peaks correlating with their molecular weights, suggesting the target compound would exhibit similar behavior.
Q & A
Q. What are the primary synthetic routes for 3-[(2,6-dimethylphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine?
Methodological Answer: The compound is synthesized via cyclization reactions of pyrazole intermediates. A common approach involves heating pyrazole derivatives with triethyl orthoacetate under reflux conditions. For example, heating 2-chloroazine derivatives with tetrazoles in xylenes at 363 K yields triazolo-annulated pyrimidines . Alternative routes include oxidative cyclization of hydrazones using acetic acid as a catalyst, achieving yields up to 66% . Key steps:
Q. How is structural characterization performed for this compound?
Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:
- 1H-NMR: Downfield shifts (e.g., δ 8.72 ppm for NH protons) and coupling constants (J = 8 Hz for aromatic protons) confirm regiochemistry and substituent orientation .
- IR: Peaks at 3420 cm⁻¹ (OH) and 1670 cm⁻¹ (C=O) indicate functional groups .
- X-ray crystallography: Dihedral angles (e.g., 15.09° between phenyl and heterocyclic planes) and hydrogen-bonding patterns (C6–H6⋯N8, 2.53 Å) validate 3D structure .
Q. What biological targets or pharmacological actions are associated with this compound?
Methodological Answer: While direct pharmacological data for this compound is limited, structurally related triazolopyrimidines exhibit activity as adenosine A2A receptor antagonists . Experimental approaches:
- Target identification: Radioligand binding assays (A2A receptors, IC₅₀ values).
- Functional assays: cAMP inhibition in HEK293 cells .
- SAR studies: Modifications at the 7-methyl and phenoxy groups influence selectivity .
Advanced Research Questions
Q. How can isomerization challenges during synthesis be addressed?
Methodological Answer: Isomerization arises from competing cyclization pathways (e.g., triazolo[1,5-c] vs. triazolo[4,3-c] isomers). Mitigation strategies:
Q. What strategies optimize synthesis yield and purity?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
Methodological Answer:
- Core modifications: Introduce substituents at pyrazole (C3) or triazole (N8) positions .
- Functional assays: Test analogs in vitro (e.g., A2A receptor binding) and in vivo (e.g., rodent models of inflammation) .
- Computational modeling: Docking studies (e.g., AutoDock Vina) to predict binding affinity .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectral data between isomers?
Methodological Answer: Isomers (e.g., triazolo[1,5-c] vs. triazolo[4,3-c]) may show identical mass spectra but divergent NMR profiles. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
